N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide
Overview
Description
“N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C7H11N5O3 . It is a laboratory chemical and not intended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of functional molecules used in various applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” consists of seven carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and three oxygen atoms .Chemical Reactions Analysis
The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .Physical And Chemical Properties Analysis
The molecular weight of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is 213.19 g/mol .Scientific Research Applications
Receptor Studies and Drug Discovery
Research has utilized compounds with structures similar to N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide to investigate ligand-receptor interactions. For instance, studies on the 5-hydroxytryptamine receptor type 3 have employed fluorescence correlation spectroscopy (FCS) to determine binding constants, stoichiometry, and the mass of the receptor using fluorescently labeled ligands. This method provides a rapid and detailed assessment of receptor-ligand dynamics, highlighting the compound's utility in receptor studies (Wohland et al., 1999).
Neuroprotective Agents
Several studies have focused on the development of AMPA receptor antagonists, aiming to find effective treatments for neurological conditions like epilepsy and ischemic damage. Compounds structurally related to N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide have shown high affinity for AMPA receptors, offering potential as neuroprotective agents. For example, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione demonstrated significant efficacy in reducing ischemic damage and has been suggested for stroke treatment (Ohmori et al., 1996).
Antiprotozoal and Antibacterial Research
Research on N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide derivatives has extended into the development of antiprotozoal and antibacterial agents. These studies explore the synthesis and biological activity of metabolites, aiming to identify compounds with lower toxicity and enhanced effectiveness against specific pathogens (Cavalleri et al., 1977).
Radiopharmaceuticals for Hypoxia Imaging
In radiopharmaceutical research, derivatives of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide have been synthesized and evaluated as markers for hypoxic cells. Such compounds, labeled with technetium-99m, show promise in accurately identifying hypoxic regions within tissues, which is crucial for diagnosing and treating cancer and ischemic diseases (Chu et al., 2009).
Synthesis and Material Science
The versatility of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide and its derivatives is also evident in material science, where such compounds are utilized in the synthesis of novel materials. For instance, ionic liquid-coated nanoparticles have been developed for magnetic solid phase extraction, demonstrating the compound's utility in enhancing analytical methodologies (Chen & Zhu, 2016).
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFWFHDJMMTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1CC/C(=N/O)/N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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